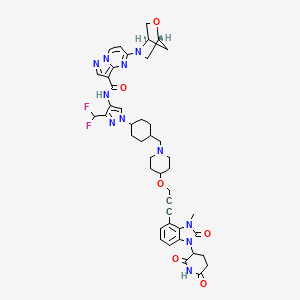
PROTAC IRAK4 degrader-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).
Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.
The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.
Phosphorylation: IRAK4 is involved in phosphorylation reactions within the myddosome complex.
Common Reagents and Conditions
Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.
Phosphorylation: Involves kinases and ATP.
Major Products
The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC IRAK4 degrader-7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of IRAK4 in immune signaling and inflammation.
Medicine: Potential therapeutic agent for treating cancers and autoimmune diseases.
Industry: Could be used in the development of new drugs targeting IRAK4 and related pathways.
Wirkmechanismus
PROTAC IRAK4 degrader-7 works by recruiting IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation disrupts the signaling pathways mediated by IRAK4, including the nuclear factor-κB (NFκB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing inflammation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KT-474: Another PROTAC designed to degrade IRAK4, currently in clinical trials for autoimmune diseases.
PF-06650833: A small molecule inhibitor of IRAK4, used in the development of next-generation PROTACs.
Uniqueness
PROTAC IRAK4 degrader-7 is unique due to its high oral bioavailability and potent antitumor activity . Unlike traditional kinase inhibitors, it degrades the entire IRAK4 protein, providing a more comprehensive inhibition of its signaling pathways .
Eigenschaften
CAS-Nummer |
2432994-31-3 |
|---|---|
Molekularformel |
C44H49F2N11O6 |
Molekulargewicht |
865.9 g/mol |
IUPAC-Name |
N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |
InChI-Schlüssel |
NQGKNAVUMAHSQN-PKIOHZLWSA-N |
Isomerische SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Kanonische SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


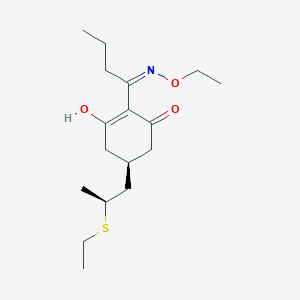
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
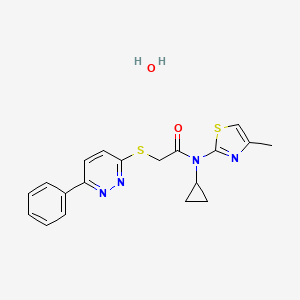
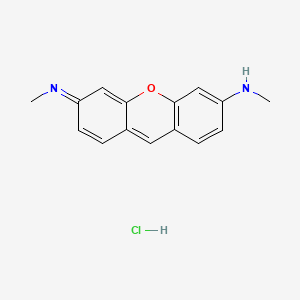
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
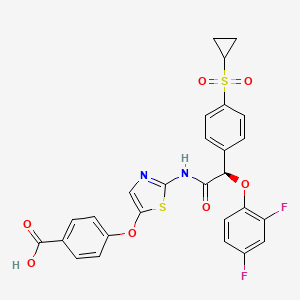
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
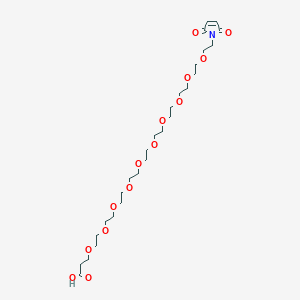
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
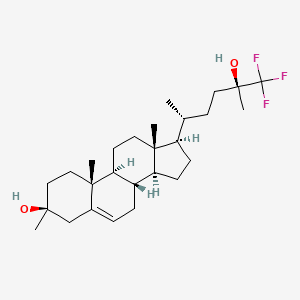

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

